5-chloro-N-ethyl-1H-indole-2-carboxamide
Description
Historical Context of Indole-2-carboxamide Scaffolds in Medicinal Chemistry
The indole (B1671886) nucleus, first isolated from the treatment of indigo (B80030) dye with oleum, has long been a subject of intense chemical and medical investigation. Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) highlighted its biological importance early on. This led medicinal chemists to explore synthetic indole derivatives for therapeutic applications.
The indole-2-carboxamide scaffold emerged as a particularly versatile framework. acs.org Its structure allows for modifications at multiple positions, including the indole nitrogen (N1), the indole ring itself (positions C3 through C7), and the amide substituent. This versatility enables the fine-tuning of a compound's physicochemical properties and biological activity. Early research established methods for synthesizing these compounds, often starting from indole-2-carboxylic acid and coupling it with various amines. nih.gov This foundational work paved the way for the creation of vast libraries of indole-2-carboxamide derivatives, which have been screened against a multitude of biological targets, leading to the discovery of potent bioactive molecules. acs.org
Significance of Halogenation at the C5 Position of Indole Nucleus in Bioactive Molecules
The introduction of halogen atoms is a common and effective strategy in medicinal chemistry to enhance the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. In the indole-2-carboxamide series, halogenation at the C5 position of the indole ring has proven to be particularly significant.
Structure-activity relationship studies have repeatedly shown that the presence of a small, electron-withdrawing group, such as a chloro or fluoro atom, at the C5 position enhances potency for various targets. nih.gov For instance, in the development of allosteric modulators for the cannabinoid 1 (CB1) receptor, a chloro group at C5 was found to be favorable for activity. nih.govacs.org Similarly, in the design of antiplasmodial agents, a 5-chloro substitution was identified as the most suitable, providing a good balance of potency and a lower risk of off-target effects like hERG channel inhibition. acs.org The chlorine atom can influence the molecule's electronic properties and ability to form specific interactions, such as halogen bonds, with protein targets. It also increases lipophilicity, which can affect cell membrane permeability. This strategic placement is a key element in optimizing the therapeutic potential of compounds like 5-chloro-N-ethyl-1H-indole-2-carboxamide.
The N-Ethyl Substitution within the Indole-2-carboxamide Class: A Focus Area in Structure-Activity Relationship Studies
The substituent attached to the amide nitrogen of the indole-2-carboxamide scaffold plays a crucial role in determining the compound's biological activity and target specificity. This position is a key vector for exploring the chemical space around the core structure. While extensive research has focused on large and complex N-substituents like N-phenethyl or N-adamantyl groups, the role of smaller alkyl groups such as N-ethyl is also a critical aspect of SAR studies. nih.govnih.gov
The size and nature of the N-substituent can directly impact how the molecule fits into the binding pocket of a target protein. In a study on indole-2-carboxamides with activity against Trypanosoma cruzi, N-methylating the amide resulted in a compound that retained potency, suggesting that small alkyl substitutions are well-tolerated and can maintain the necessary molecular orientation for biological activity. acs.org In contrast, other studies have found that introducing an extra spacer between the amide nitrogen and a terminal ring can be unfavorable for activity, highlighting the precise spatial requirements of the target. nih.gov
While specific data on this compound is not extensively detailed in published literature, the principles of SAR suggest that the N-ethyl group would offer a balance between the minimal steric bulk of an N-methyl group and the larger, more complex substituents. This makes it a valuable data point in the systematic exploration of N-substitutions, helping to map the size and conformational limits of a target's binding site. The synthesis of such an analogue would typically involve the coupling of 5-chloro-1H-indole-2-carboxylic acid with ethylamine (B1201723). nih.gov
Overview of Therapeutic Modalities Explored for Indole-2-carboxamides
The indole-2-carboxamide scaffold has proven to be a remarkably fruitful starting point for the discovery of agents with a wide array of therapeutic applications. The ability to modify the scaffold at various positions has allowed for the development of compounds with high potency and selectivity for diverse biological targets.
Key Therapeutic Areas:
Anticancer Agents: Numerous indole-2-carboxamide derivatives have been investigated for their antiproliferative activity. They have been designed as inhibitors of key cancer-related proteins such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). tandfonline.commdpi.com Certain compounds have shown potent activity against various cancer cell lines, including lung, breast, and colon cancer. tandfonline.com
Cannabinoid Receptor Modulators: This class of compounds is well-known for its interaction with the endocannabinoid system. Specifically, derivatives like ORG27569, which features a 5-chloro-3-ethyl-1H-indole-2-carboxamide core, have been identified as potent negative allosteric modulators of the CB1 receptor, a target for treating various neurological and metabolic disorders. acs.orgnih.gov
Anti-mycobacterial Agents: In the search for new treatments for tuberculosis, indole-2-carboxamides have emerged as potent inhibitors of the mycobacterial membrane protein MmpL3, which is essential for the transport of mycolic acids. nih.gov Some analogues exhibit high activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. nih.gov
Anti-inflammatory Agents: The anti-inflammatory potential of indole-2-carboxamides has also been explored. Certain derivatives have been shown to effectively inhibit the production of pro-inflammatory mediators like TNF-α and IL-6, suggesting their potential use in treating inflammatory diseases such as sepsis. acs.org
Antiviral Agents: The scaffold has also been used to develop inhibitors of viral enzymes. Indolylarylsulfones containing an indole-2-carboxamide moiety have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. researchgate.net
The following tables present a selection of research findings for various indole-2-carboxamide derivatives, illustrating their activity across different therapeutic modalities.
Table 1: Antiproliferative and Kinase Inhibitory Activity of Selected Indole-2-Carboxamides
| Compound | Substitutions | Target/Cell Line | Activity (IC50/GI50 in µM) | Reference |
|---|---|---|---|---|
| 5f | 5-Cl, 3-(2-methoxyvinyl), N-(4-(pyrrolidin-1-yl)phenethyl) | EGFRT790M | 0.0095 | tandfonline.com |
| 5g | 5-Cl, 3-(2-methoxyvinyl), N-(4-morpholinophenethyl) | EGFRT790M | 0.0119 | tandfonline.com |
| 5i | 5,7-di-Cl, 3-Me, N-(4-morpholinophenethyl) | MCF-7 (Breast Cancer) | 1.50 | mdpi.com |
| 5j | 5,7-di-F, 3-Me, N-(4-morpholinophenethyl) | MCF-7 (Breast Cancer) | 1.20 | mdpi.com |
Table 2: Anti-mycobacterial Activity of N-rimantadine Indole-2-carboxamides
| Compound | Indole Ring Substitution | Activity vs. M. tb H37Rv (MIC in µM) | Reference |
|---|---|---|---|
| 8e | 5-Chloro | 1.25 | nih.gov |
| 8f | 6-Bromo | 0.62 | nih.gov |
| 8g | 4,6-Difluoro | 0.32 | nih.gov |
| 8h | 4,6-Dichloro | 0.33 | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-ethyl-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-13-11(15)10-6-7-5-8(12)3-4-9(7)14-10/h3-6,14H,2H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXVPRHGOHGZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization Strategies for 5 Chloro N Ethyl 1h Indole 2 Carboxamide Analogs
Synthetic Pathways to the 5-chloro-1H-indole-2-carboxylic Acid Core
The synthesis of the central building block, 5-chloro-1H-indole-2-carboxylic acid, is a critical first phase. nih.govsigmaaldrich.com This intermediate provides the necessary framework for subsequent derivatization into the target amide.
Fischer Indole (B1671886) Synthesis and its Adaptations for Substituted Indoles
The Fischer indole synthesis stands as a foundational method for creating the indole nucleus from a substituted phenylhydrazine (B124118) and a carbonyl compound under acidic conditions. wikipedia.org This reaction proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A subsequent acid-catalyzed nih.govnih.gov-sigmatropic rearrangement and elimination of ammonia (B1221849) yields the aromatic indole. wikipedia.org
For the synthesis of 5-chloro-substituted indoles, the process typically starts with (4-chlorophenyl)hydrazine. This precursor is reacted with a suitable carbonyl compound, such as pyruvic acid or its esters, to generate the corresponding hydrazone. The reaction can be catalyzed by various Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (PTSA), as well as Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃). wikipedia.orgnih.govorganic-chemistry.org For instance, reacting phenylhydrazine hydrochloride derivatives with 2-oxopropanoic acid in the presence of PTSA is a documented method for producing indole-2-carboxylates. nih.gov
| Starting Materials | Acid Catalyst | Product | Reference |
| (Substituted) Phenylhydrazine + Aldehyde/Ketone | Brønsted or Lewis Acids (e.g., HCl, H₂SO₄, PPA, PTSA, BF₃, ZnCl₂) | Substituted Indole | wikipedia.org |
| Phenylhydrazine Hydrochloride Derivatives + 2-Oxopropanoic Acid | p-Toluenesulfonic acid (PTSA) | 3-Methylindole-2-carboxylates | nih.gov |
| Ethyl Pyruvate (B1213749) Phenylhydrazone | Polyphosphoric Acid (PPA) or H₂SO₄/Acetic Acid | Ethyl Indole-2-carboxylate (B1230498) | orgsyn.org |
Table 1: Examples of Fischer Indole Synthesis Conditions.
A notable modification of this classic method is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate, thereby expanding the scope of the synthesis. wikipedia.org
Preparation of Ethyl 5-chloro-1H-indole-2-carboxylate Precursors
The ester form, specifically ethyl 5-chloro-1H-indole-2-carboxylate, is a common and versatile precursor in the synthesis of indole-2-carboxamides. uni.lubldpharm.comsigmaaldrich.com This intermediate is typically prepared either through the direct esterification of 5-chloro-1H-indole-2-carboxylic acid or by synthetic routes that yield the ester directly.
One established method involves the base-catalyzed condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic acid derivative. researchgate.net The Reissert synthesis provides a classic pathway for this type of transformation. researchgate.net Another approach is the Fischer indole synthesis using ethyl pyruvate phenylhydrazone, which can be catalyzed by polyphosphoric acid or a mixture of sulfuric and acetic acid. orgsyn.org
Furthermore, an improved procedure for synthesizing indole-2-carboxylic acid esters involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. researchgate.net Subsequent alkaline hydrolysis of the resulting ethyl ester (using a base like sodium hydroxide) yields the carboxylic acid, which can then be used for amide coupling. nih.govtandfonline.com
Amide Bond Formation in 5-chloro-N-ethyl-1H-indole-2-carboxamide Synthesis
The formation of the amide bond is the pivotal step that connects the indole core with the desired side chain. This transformation is typically achieved by activating the carboxylic acid group of 5-chloro-1H-indole-2-carboxylic acid to facilitate nucleophilic attack by an amine.
Coupling Reagents and Optimized Reaction Conditions for N-Alkylation
Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to a competing acid-base reaction that forms a stable ammonium (B1175870) carboxylate salt. chemistrysteps.com To overcome this, coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group.
A wide array of coupling reagents has been successfully used for the synthesis of indole-2-carboxamides. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. chemistrysteps.comnih.govpeptide.com Other highly efficient reagents belong to the phosphonium (B103445) (e.g., BOP) and aminium/uronium (e.g., HBTU, TBTU) salt families. nih.govpeptide.commdpi.com
The reactions are typically carried out in anhydrous aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). nih.gov A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et₃N), is often added to the reaction mixture to neutralize any acids formed and to deprotonate the amine hydrochloride salt if it is used as the starting material. nih.govnih.gov Reaction temperatures are often controlled, starting at 0°C during reagent addition and then allowing the mixture to warm to room temperature to proceed to completion.
| Coupling Reagent | Additive | Base | Solvent | Reference |
| BOP | - | DIPEA | DCM | nih.govmdpi.com |
| EDC·HCl | HOBt | DIPEA | DMF/DCM | nih.gov |
| TBTU | - | - | DCM or DMF | |
| DCC | DMAP | - | - | nih.gov |
Table 2: Common Coupling Systems for Indole-2-Carboxamide Synthesis.
Specific Methods for N-Ethyl Carboxamide Derivatization
To synthesize the target compound, this compound, the general amidation protocols are applied using ethylamine (B1201723) as the nucleophile. The process involves stirring a mixture of 5-chloro-1H-indole-2-carboxylic acid, a coupling reagent (like BOP or EDC/HOBt), and a base (such as DIPEA) in an appropriate solvent (like DCM). nih.govnih.govmdpi.com Ethylamine (or its hydrochloride salt) is then added to this activated mixture, and the reaction is typically allowed to proceed overnight at room temperature. mdpi.com The final product is then isolated and purified, often through extraction and flash chromatography. mdpi.com
Strategic Modifications of the Indole Nucleus and the Amide Side Chain in Related Analogs
The indole-2-carboxamide scaffold is a versatile template for medicinal chemistry, allowing for extensive structural modifications to explore structure-activity relationships (SAR). acs.orgrsc.org These modifications can be made to the indole nucleus itself or to the amide side chain.
Modifications to the Indole Nucleus:
Substitution Pattern: The position and nature of substituents on the phenyl ring of the indole can be varied. While the 5-chloro substitution is a common feature in many potent analogs, other halogens (e.g., 5,7-dichloro) or electron-donating groups (e.g., 5-methoxy, 5-methyl) have also been explored to fine-tune biological activity. nih.govnih.gov
N-Alkylation: The indole nitrogen can be alkylated, for example with a methyl group, which can impact the compound's properties. rug.nl
C3-Substitution: The C3 position of the indole ring is another site for modification. For instance, introducing a methyl group at C3 can be achieved by using 2-oxopropanoic acid in the initial Fischer indole synthesis. nih.gov
Modifications to the Amide Side Chain:
Amine Component: The ethyl group in the target compound is just one of many possibilities. A vast library of analogs has been created by coupling the indole-2-carboxylic acid core with a diverse range of primary and secondary amines. Examples include using bulky aliphatic groups like rimantadine, aromatic moieties like benzylamine (B48309) and phenylhydrazine, or more complex structures such as phenethylamines and phenylpiperazines. nih.govnih.govmdpi.com
Linker Extension: The length and nature of the linker between the amide and a terminal functional group can be altered. Some studies have investigated extending the side chain by introducing fragments like piperazine (B1678402) to create diamide (B1670390) structures. nih.gov This strategy aims to probe the spatial requirements of the biological target.
These strategic modifications allow for the systematic exploration of the chemical space around the 5-chloro-1H-indole-2-carboxamide core, leading to the identification of analogs with optimized properties. acs.org
Functionalization at the C3 Position of the Indole Ring (e.g., acylation, alkylation)
The C3 position of the indole ring is a primary site for electrophilic substitution, making it a key target for introducing structural diversity into 5-chloro-1H-indole-2-carboxamide analogs. Friedel-Crafts acylation and alkylation are common strategies to achieve this functionalization.
Acylation: The introduction of an acyl group at the C3 position is typically achieved through Friedel-Crafts acylation. This reaction often utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), with an appropriate acyl chloride. For instance, the synthesis of C3-acylated indole-2-carboxamides can begin with ethyl 5-chloroindole-2-carboxylate. acs.org This starting material is reacted with various acyl chlorides (e.g., propanoyl chloride, hexanoyl chloride) in the presence of a Lewis acid to yield the corresponding 3-acyl-5-chloroindole-2-carboxylates. acs.org These intermediates serve as precursors for further modifications. acs.org
Alkylation: Following acylation, the resulting ketone can be reduced to an alkyl group. A common method for this reduction is the use of triethylsilane in conjunction with an acid. acs.org This two-step sequence (acylation followed by reduction) provides a reliable method for introducing alkyl chains of varying lengths at the C3 position. acs.org
Direct alkylation at the C3 position is also a widely employed strategy. Aza-Friedel-Crafts reactions, for example, allow for the introduction of aminomethyl groups. rsc.org These reactions can be catalyzed by various agents, including Lewis acids like copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), which facilitates the reaction between indoles and N,O-acetals to produce C3-aza-alkylated indole derivatives. rsc.org Another efficient method involves using boron trifluoride etherate (BF₃-OEt₂) to promote the C3-alkylation of indoles with maleimides, yielding 3-indolylsuccinimides. nih.gov Palladium-catalyzed C3-alkylation has also been developed, for instance, in reactions with maleimides to create fused β-carbolinone frameworks. researchgate.net
In a specific example, ethyl 5-chloro-1H-indole-2-carboxylate can be functionalized at the C3 position via a Mannich-type reaction to introduce a (phenethylamino)methyl group, leading to the formation of ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate. mdpi.com
The table below summarizes various C3-functionalization reactions on indole-2-carboxylate scaffolds.
| Starting Material | Reagents | Product Type | Catalyst/Conditions | Reference |
| Ethyl 5-chloroindole-2-carboxylate | Acyl chlorides (e.g., propanoyl chloride) | 3-Acyl-5-chloroindole-2-carboxylate | AlCl₃ | acs.org |
| 3-Acyl-5-chloroindole-2-carboxylate | Triethylsilane | 3-Alkyl-5-chloroindole-2-carboxylate | Acid | acs.org |
| Indole | N,O-acetals | C3-Amide aza-alkylated indole | Cu(OTf)₂ | rsc.org |
| Indole | Maleimides | 3-Indolylsuccinimide | BF₃-OEt₂ | nih.gov |
| 1H-Indole-2-carboxamides | Maleimides | Fused β-carbolinone | Pd(OAc)₂ / Cu(OAc)₂ | researchgate.net |
| Ethyl 5-chloro-1H-indole-2-carboxylate | Phenethylamine (B48288), Formaldehyde | 3-((Phenethylamino)methyl)indole | Mannich reaction | mdpi.com |
Variations in the N-Alkyl Chain Length and Substitutions beyond N-Ethyl
The amide moiety of 5-chloro-1H-indole-2-carboxamide is a critical point for modification. Varying the N-alkyl substituent beyond the ethyl group is a common strategy to explore the structure-activity relationships of these compounds. The standard method for creating these analogs is through amide bond formation between an activated indole-2-carboxylic acid and a primary or secondary amine.
The synthesis typically begins with the hydrolysis of an indole-2-carboxylate ester, such as ethyl 5-chloro-1H-indole-2-carboxylate, to the corresponding carboxylic acid. This acid is then coupled with a desired amine using standard peptide coupling reagents. Common coupling agents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (B1436442) (HOBt), or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) with a base like diisopropylethylamine (DIPEA). nih.govnih.gov
This methodology allows for the introduction of a wide array of substituents at the amide nitrogen. These can range from simple, longer alkyl chains to more complex structures, including:
Arylalkylamines: Benzylamine and phenethylamine derivatives are frequently used to introduce aromatic rings into the side chain. nih.govmdpi.com
Cyclic amines: Cycloalkylamines, such as cyclooctylamine, have been incorporated to create conformationally restricted analogs. nih.govdiva-portal.orgnih.govresearchgate.net
Substituted arylalkylamines: Amines bearing additional functional groups on the aromatic ring, such as methoxy (B1213986) or fluoro groups, can be used to modulate electronic and lipophilic properties. mdpi.com
The table below illustrates the synthesis of various N-substituted indole-2-carboxamides.
| Indole Core | Amine | Coupling Reagents | N-Substituent | Reference |
| Indole-2-carboxylic acid | Benzylamine | EDC, HOBt, DIPEA | Benzyl | nih.gov |
| Indole-2-carboxylic acid | Cyclooctylamine | EDC, HOBt, DIPEA | Cyclooctyl | nih.gov |
| Indole-2-carboxylic acid | 4-Fluorobenzylamine | Not specified | 4-Fluorobenzyl | mdpi.com |
| Indole-2-carboxylic acid | 4-Methoxybenzylamine | Not specified | 4-Methoxybenzyl | mdpi.com |
| Indole-2-carboxylic acids | 2-(2-Phenyl-1H-indol-3-yl)ethan-1-amine | BOP, DIPEA | 2-(2-Phenyl-1H-indol-3-yl)ethyl | nih.gov |
Modifications on the Terminal Amine Moiety in Extended Side Chains
For analogs of this compound that feature an extended side chain containing a terminal amine, further derivatization of this distal nitrogen atom offers another avenue for structural modification. A common scaffold for such modifications is a phenethyl group attached to the amide nitrogen, which often includes a terminal amine on the phenyl ring.
Starting with a precursor like 5-chloro-3-alkyl-N-(4-aminophenethyl)-1H-indole-2-carboxamide, the terminal primary amine can be subjected to various chemical transformations. These modifications can significantly alter the basicity, polarity, and steric profile of the side chain.
Key derivatization strategies include:
Reductive Amination: Reaction of the terminal amine with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
Acylation: Treatment with acyl chlorides or anhydrides to form amides.
Formation of Heterocycles: The terminal amine can be incorporated into various heterocyclic rings. For example, reaction with appropriate bis-electrophiles can lead to the formation of piperidine, pyrrolidine, or morpholine (B109124) rings.
Research on analogs like 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide has shown that the nature of the terminal amino substituent on the phenethyl ring significantly impacts the molecule's properties. acs.org For example, analogs have been synthesized where the terminal piperidinyl group is replaced with dimethylamino, pyrrolidinyl, or morpholinyl groups. acs.orgnih.gov Similarly, research starting from ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate has led to derivatives where the phenethyl moiety is substituted with terminal pyrrolidine, piperidine, or 2-methylpyrrolidine (B1204830) groups. mdpi.com
The table below details modifications made to the terminal amine of N-phenethylindole-2-carboxamide analogs.
| Parent Scaffold | Terminal Amine Moiety | Resulting Derivative | Reference |
| 5-Chloro-N-(4-aminophenethyl)-3-propyl-1H-indole-2-carboxamide | Dimethylamine | 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide | acs.org |
| 5-Chloro-N-(4-aminophenethyl)-3-ethyl-1H-indole-2-carboxamide | Piperidine | 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide | acs.org |
| 5-Chloro-N-(4-aminophenethyl)-3-ethyl-1H-indole-2-carboxamide | Pyrrolidine | 5-Chloro-3-ethyl-N-(4-(pyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide | nih.gov |
| Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate | Pyrrolidine (on phenethyl ring) | Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | mdpi.com |
| Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate | Piperidine (on phenethyl ring) | Ethyl 5-chloro-3-((4-(piperidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | mdpi.com |
| Ethyl 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate | 2-Methylpyrrolidine (on phenethyl ring) | Ethyl 5-chloro-3-((4-(2-methylpyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate | mdpi.com |
Mechanistic Insights into the Biological Activity of 5 Chloro N Ethyl 1h Indole 2 Carboxamide Analogs
Modulation of G-Protein Coupled Receptors (GPCRs)
Indole-2-carboxamides have emerged as a viable template for developing allosteric ligands that can fine-tune the function of GPCRs, most notably the cannabinoid CB1 receptor. nih.gov Allosteric modulation offers a distinct advantage over traditional orthosteric ligands by providing more selective spatial and temporal signaling, as these modulators typically exert their effects only in the presence of endogenous ligands. unc.edu
The N-phenylethyl-1H-indole-2-carboxamide structure represents an excellent scaffold for designing positive allosteric modulators (PAMs) of the human CB1 receptor. bohrium.com Extensive research has focused on analogs of 5-chloro-N-ethyl-1H-indole-2-carboxamide, particularly the well-studied compound ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), to understand their modulatory effects. nih.govnih.gov These compounds exhibit a complex profile, acting as PAMs for agonist binding while simultaneously behaving as negative allosteric modulators (NAMs) for G-protein signaling. unc.edu
Indole-2-carboxamide analogs function as positive allosteric modulators by enhancing the binding affinity of orthosteric agonists to the CB1 receptor. bohrium.comnih.gov This is achieved by binding to a topographically distinct allosteric site on the receptor, which induces a conformational change that increases the proportion of high-affinity binding sites available to the orthosteric ligand. unc.eduresearchgate.net
Structure-activity relationship (SAR) studies have elucidated key structural features required for this activity. The carboxamide functional group at the C2 position of the indole (B1671886) ring is considered essential for the stimulatory effect on agonist binding. unc.edubohrium.comacs.org Modifications at other positions significantly influence the degree of positive cooperativity:
C3 Position: The length of the alkyl group at this position has a profound impact. Elongating the alkyl chain, as seen in the analog ICAM-b (which has a pentyl group), can dramatically enhance positive cooperativity with agonists like CP55,940, possibly through increased hydrophobic interactions within the binding site. nih.gov
C5 Position: A halogen, such as the chlorine atom in the parent compound, is beneficial for stimulatory activity. unc.edubohrium.com
Phenethyl Moiety: Substituents at the para position of the phenyl ring, such as piperidinyl or dimethylamino groups, are also important for activity. unc.edubohrium.com
The following table summarizes the allosteric parameters for select indole-2-carboxamide analogs on the binding of the CB1 agonist [³H]CP55,940. A higher cooperativity factor (α) indicates a stronger enhancement of agonist binding.
| Compound Name | Analog of | K_B (nM) | Cooperativity (α) |
| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) | This compound | 167.3 | 16.55 |
| ICAM-b | This compound | - | >14-fold shift |
Data sourced from multiple studies. nih.govnih.gov
Despite enhancing agonist binding, indole-2-carboxamide allosteric modulators paradoxically inhibit agonist-induced G-protein coupling. nih.govnih.govnih.gov This suggests that the receptor conformation stabilized by the allosteric modulator, while favorable for agonist binding, is not competent for coupling to and activating Gαi proteins. nih.govnih.gov These compounds act as functional antagonists or NAMs of the canonical G-protein signaling pathway, inhibiting both basal and agonist-stimulated [³⁵S]GTPγS binding. nih.govnih.gov
The analog 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (11j) was identified as a particularly potent antagonist of agonist-induced G-protein coupling. nih.gov This dual characteristic—enhancing binding while blocking G-protein activation—is a hallmark of this class of modulators and leads to a phenomenon known as biased signaling. nih.govnih.gov
Ligand-biased signaling, or functional selectivity, describes the ability of a ligand to stabilize a receptor conformation that preferentially activates one downstream signaling pathway over another. nih.gov Indole-2-carboxamide analogs of this compound are prime examples of biased ligands at the CB1 receptor. nih.govnih.gov
While they block the G-protein-dependent pathway, these compounds have been shown to promote G-protein-independent signaling through β-arrestin. nih.govnih.gov Specifically, they can induce the downstream phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov Further investigation using siRNA technology has revealed that this ERK1/2 activation is mediated by β-arrestin 1. nih.govnih.gov In contrast, β-arrestin 2 appears to play a more critical role in the internalization of the CB1 receptor. nih.gov This demonstrates a differential role for the two β-arrestin isoforms in the signaling and regulation of the CB1 receptor when modulated by these allosteric ligands. nih.gov
The distinction between allosteric and orthosteric binding is fundamental to understanding the mechanism of these compounds. The orthosteric site is the primary, evolutionarily conserved binding pocket where endogenous ligands (like anandamide) and direct agonists or antagonists bind. researchgate.net In contrast, allosteric modulators bind to a separate, less conserved site on the receptor. unc.eduresearchgate.net
Binding at the allosteric site does not directly activate or block the receptor but instead induces a conformational change that alters the properties of the orthosteric site. researchgate.net This can affect the binding affinity and/or the signaling efficacy of the orthosteric ligand. researchgate.net SAR studies have helped to functionally distinguish these sites, showing that the core indole ring is crucial for affinity to the allosteric site, whereas substituents at positions like C3 profoundly influence the modulation of the orthosteric site. nih.govresearchgate.net
Cannabinoid CB1 Receptor Allosteric Modulation by Indole-2-carboxamides
Enzyme Inhibition Profiles
Beyond their effects on GPCRs, derivatives of 5-chloro-indole-2-carboxamide and related carboxylates have demonstrated significant activity as enzyme inhibitors. Research has identified their potential to inhibit key enzymes involved in cancer-related signaling pathways, such as receptor tyrosine kinases and cyclin-dependent kinases. mdpi.comrsc.orgtandfonline.com
Specifically, various analogs have been synthesized and tested for their inhibitory activity against Epidermal Growth Factor Receptor (EGFR), including its wild-type (WT) and drug-resistant mutant forms (T790M), as well as BRAFV600E and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comrsc.orgtandfonline.com Certain 5-chloro-indole-2-carboxylate derivatives showed potent inhibition of both EGFRT790M and BRAFV600E. mdpi.com Other studies have highlighted 5-substituted-indole-2-carboxamides as potential dual inhibitors of EGFR and CDK2. rsc.org
The table below presents the inhibitory concentrations (IC₅₀) for selected indole derivatives against various enzyme targets.
| Compound Class | Derivative Example | Target Enzyme | IC₅₀ (nM) |
| 5-chloro-indole-2-carboxylate | m-piperidinyl derivative (3e) | EGFRT790M | 68 |
| 5-chloro-indole-2-carboxylate | m-piperidinyl derivative (3e) | BRAFV600E | ~35-67 (range) |
| 5-substituted-indole-2-carboxamide | Compound 5g | CDK2 | 33 |
| 5-chloro-indole-2-carboxamide | (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide (5g) | EGFRT790M | 11.9 |
| 5-chloro-indole-2-carboxamide | (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-morpholinophenethyl)-1H-indole-2-carboxamide (5g) | EGFRWT | ~68-85 (range) |
Data compiled from multiple studies. mdpi.comrsc.orgtandfonline.com
These findings indicate that the 5-chloro-indole-2-carboxamide scaffold is a versatile chemical structure, capable of not only allosteric modulation of GPCRs but also direct inhibition of key enzymatic targets.
Inhibition of Human Liver Glycogen (B147801) Phosphorylase A (hLGPa)
Indole-2-carboxamide derivatives have been identified as inhibitors of human liver glycogen phosphorylase a (hLGPa), an enzyme crucial for glucose homeostasis. nih.govasm.org These compounds are of interest as they are reported to be more potent in the presence of high glucose concentrations, suggesting a potential for blood glucose level regulation. nih.gov The inhibitory action of these analogs is believed to occur at the purine (B94841) inhibitory site of the enzyme. nih.gov
Research has led to the discovery of potent inhibitors within this class. For instance, the compound [R-(R,S)]-5-chloro-N-[3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl]-1H-indole-2-carboxamide, also known as CP-91149, has demonstrated an IC₅₀ of 0.13 μM against hLGPa in the presence of 7.5 mM glucose. nih.gov Further exploration into N-bicyclo-5-chloro-1H-indole-2-carboxamide derivatives yielded an even more potent compound, 5-chloro-N-[(5R)-1,3,6,6-tetrafluoro-5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl]-1H-indole-2-carboxamide, with an IC₅₀ of 0.020μM. asm.org
A novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative has also been identified as a glycogen phosphorylase inhibitor. mdpi.comnih.govacs.org This compound displayed selective inhibitory activity against the brain isoform of glycogen phosphorylase (PYGB) with an IC₅₀ of 90.27 nM.
Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase
The dysregulation of Epidermal Growth Factor Receptor (EGFR) kinase activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. Analogs of this compound have shown promise as EGFR inhibitors.
Inhibitory Effects on Wild-Type EGFR (EGFRWT)
Several studies have focused on designing and synthesizing 5-substituted-indole-2-carboxamides as EGFR inhibitors. In one such study, a series of 5-substituted-3-ethylindole-2-carboxamides were developed. The most potent of these compounds against wild-type EGFR are detailed in the table below.
| Compound ID | Structure | Mean GI₅₀ (nM) | EGFR IC₅₀ (nM) |
| 5c | 5-chloro-3-ethyl-N-(substituted-phenyl)-1H-indole-2-carboxamide | - | 85-124 |
| 5g | 5-bromo-3-ethyl-N-(substituted-phenyl)-1H-indole-2-carboxamide | 55 | 85-124 |
| 5i | 5-iodo-3-ethyl-N-(substituted-phenyl)-1H-indole-2-carboxamide | 49 | 85-124 |
| 5j | 5-nitro-3-ethyl-N-(substituted-phenyl)-1H-indole-2-carboxamide | 37 | 85-124 |
| Erlotinib (B232) (Reference) | - | 33 | 80 |
| Data from a study on new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. asm.orgnih.gov |
Another study on a series of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives also identified compounds with promising EGFR inhibitory activity. nih.gov Furthermore, a separate investigation of indole-2-carboxamide derivatives revealed a compound, designated as Va, with an IC₅₀ value of 71 ± 06 nM against EGFR, which was more potent than the reference drug erlotinib (IC₅₀ = 80 ± 05 nM). mdpi.com
Inhibitory Effects on Mutant EGFR (e.g., EGFRT790M)
While the provided research highlights the potent inhibitory effects of indole-2-carboxamide analogs on wild-type EGFR, there is a notable lack of specific data regarding their efficacy against mutant forms of the enzyme, such as the clinically significant EGFRT790M mutation. This mutation is a common cause of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors. Although a study mentions the development of indole derivatives that are more selective for mutant EGFR, specific inhibitory concentrations for this compound or its close analogs against EGFRT790M are not detailed in the available literature. mdpi.com
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-Dependent Kinase 2 (CDK2) is another critical enzyme involved in cell cycle regulation, and its inhibition is a key strategy in cancer therapy. Certain indole-2-carboxamide analogs have been identified as dual inhibitors of both EGFR and CDK2.
The same series of 5-substituted-3-ethylindole-2-carboxamides that demonstrated EGFR inhibition were also tested for their activity against CDK2. The results revealed that these compounds could effectively inhibit CDK2, with some showing greater potency than the reference inhibitor, dinaciclib.
| Compound ID | Structure | CDK2 IC₅₀ (nM) |
| 5c | 5-chloro-3-ethyl-N-(substituted-phenyl)-1H-indole-2-carboxamide | 46 ± 05 |
| 5g | 5-bromo-3-ethyl-N-(substituted-phenyl)-1H-indole-2-carboxamide | 33 ± 04 |
| 5i | 5-iodo-3-ethyl-N-(substituted-phenyl)-1H-indole-2-carboxamide | 24 ± 02 |
| 5j | 5-nitro-3-ethyl-N-(substituted-phenyl)-1H-indole-2-carboxamide | 16 ± 02 |
| Dinaciclib (Reference) | - | 20 |
| Data from a study on new 5-substituted-indole-2-carboxamides as dual EGFR/CDK2 inhibitors. nih.govasm.orgnih.gov |
Another study also reported on indole-2-carboxamide derivatives as dual EGFR/CDK2 inhibitors, with some compounds from the 5a-k series showing potent inhibition of CDK2, with IC₅₀ values ranging from 11 nM to 34 nM. mdpi.comnih.govacs.org
Anti-infective Mechanisms of Action
In addition to their effects on human enzymes, indole-2-carboxamide analogs have demonstrated significant anti-infective properties, particularly antibacterial activity.
Antibacterial Activity Against Specific Pathogens
The indole scaffold is recognized for its broad-spectrum anti-infective potential. nih.gov Structure-activity relationship studies have indicated that halogen substitutions on the indole ring can enhance antibacterial activity. nih.gov
A significant area of research has been the activity of indole-2-carboxamides against Mycobacterium species. These compounds have been shown to inhibit the essential mycobacterial transporter MmpL3, which is responsible for translocating mycolic acids to the cell envelope. asm.orgnih.govmdpi.com This targeted mechanism makes them selective for mycobacteria. nih.gov
Various indole-2-carboxamide analogs have shown potent pan-activity against several fast and slow-growing Mycobacterium species, including M. abscessus, M. massiliense, M. bolletii, M. chelonae, M. tuberculosis, M. avium, and M. xenopi. nih.gov Two lead compounds, referred to as compounds 5 and 25 in a study, demonstrated significant reduction in bacterial loads in the lungs and spleens of M. abscessus-infected mice. asm.orgacs.org These indole-2-carboxamides have also been shown to act synergistically with β-lactam antibiotics, such as imipenem (B608078) and cefoxitin, against M. abscessus. mdpi.com This synergistic effect is thought to be due to the disruption of the mycomembrane by the indole compounds, which facilitates the entry of the β-lactams to their targets. mdpi.com
Activity Against Trypanosoma cruzi and Associated Cellular Pathways
The emergence of indole derivatives as a promising class of compounds against neglected tropical diseases is exemplified by the investigation of 1H-indole-2-carboxamides for their activity against Trypanosoma cruzi, the etiological agent of Chagas disease. nih.govdndi.org High-content screening of small molecule libraries identified hits containing an indole core that were active against the intracellular amastigote forms of T. cruzi. nih.govacs.org These initial findings spurred medicinal chemistry campaigns to optimize the potency and pharmacokinetic properties of this scaffold. dndi.orgacs.org
Structure-activity relationship (SAR) studies revealed that substitutions on the indole ring are critical for anti-T. cruzi activity. acs.org Specifically, small, electron-donating groups at the 5' position of the indole core, such as methyl and cyclopropyl (B3062369) groups, were found to be favorable for potency. acs.org Conversely, the introduction of electron-withdrawing groups like halogens resulted in a loss of activity. acs.org While these studies did not specifically report on the "5-chloro" substitution of the titular compound in the context of T. cruzi inhibition, the general findings on the importance of the 5' position highlight a key area for molecular modification.
Further optimization efforts focused on the carboxamide portion and other regions of the molecule to enhance metabolic stability and solubility. acs.org Despite these efforts yielding compounds with antiparasitic activity in both acute and chronic mouse models of Chagas disease, challenges related to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, along with a deprioritized mechanism of action (CYP51 inhibition), led to the discontinuation of the optimization work for this particular series. nih.govdndi.orgresearchgate.net Nevertheless, these studies established the indole-2-carboxamide scaffold as a valid starting point for the development of novel anti-T. cruzi agents. nih.gov
Cellular Pathway Modulation and Antiproliferative Mechanisms
Analogs of this compound have demonstrated significant potential as antiproliferative agents, primarily through the induction of apoptosis and the modulation of key cellular pathways involved in cancer progression.
A critical mechanism through which 5-chloro-indole-2-carboxamide analogs exert their anticancer effects is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of several key components of the apoptotic cascade.
Caspase Activation: A central feature of apoptosis is the activation of a family of cysteine proteases known as caspases. Research has shown that certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives are potent activators of caspase-3, a key executioner caspase. tandfonline.comnih.gov For instance, compounds 5f and 5g from one study demonstrated an approximately 8-fold increase in caspase-3 levels in Panc-1 human pancreatic cancer cells compared to untreated cells. tandfonline.comnih.gov This level of activation was even more pronounced than that induced by the reference compound staurosporine. tandfonline.comnih.gov Further studies on other indole-2-carboxamide series have also highlighted the significant overexpression of caspase-3, as well as initiator caspases like caspase-8 and caspase-9, in response to treatment. nih.gov This broad-spectrum caspase activation underscores the potent pro-apoptotic nature of these compounds. nih.govnortheastern.edu
Bcl-2/Bax Modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway, with members like Bcl-2 being anti-apoptotic and others like Bax being pro-apoptotic. The ratio of these proteins is a key determinant of cell fate. Analogs of this compound have been shown to favorably modulate this ratio to promote apoptosis. tandfonline.comnih.gov
Specifically, potent derivatives have been observed to significantly upregulate the expression of the pro-apoptotic protein Bax while simultaneously downregulating the anti-apoptotic protein Bcl-2 in cancer cell lines. tandfonline.comnih.govijper.org For example, in Panc-1 cells, compounds 5f and 5g induced a 37- and 36-fold increase in Bax levels, respectively, compared to untreated cells. tandfonline.com This dramatic shift in the Bcl-2/Bax ratio disrupts mitochondrial integrity, a critical step in initiating apoptosis. ijper.org
Cytochrome C Overexpression: The upregulation of Bax and downregulation of Bcl-2 leads to increased mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.gov This event is a point of no return in the apoptotic process. Studies on indole-2-carboxamide derivatives have confirmed their ability to induce cytochrome c release, which in turn activates the apoptosome and downstream caspases, thereby committing the cell to apoptosis. nih.govnih.govbohrium.com
The following table summarizes the effects of selected 5-chloro-indole-2-carboxamide analogs on apoptotic markers in the Panc-1 cancer cell line.
| Compound | Caspase-3 Activation (Fold Increase vs. Control) | Bax Induction (Fold Increase vs. Control) | Bcl-2 Regulation | Reference |
| 5f | ~8 | 37 | Down-regulation | tandfonline.comnih.gov |
| 5g | ~8 | 36 | Down-regulation | tandfonline.comnih.gov |
| Staurosporine (Reference) | >7 | 33 | Down-regulation | tandfonline.com |
Derivatives of 5-chloro-indole-2-carboxamide have exhibited potent antiproliferative activity across a range of human cancer cell lines. tandfonline.comnih.govmdpi.com These compounds have shown promise in targeting cancers of the pancreas, breast, colon, and lung, among others. nih.govmdpi.com
The antiproliferative efficacy is often quantified by the GI₅₀ value, which represents the concentration of the compound required to inhibit cell growth by 50%. Several 5-chloro-indole-2-carboxamide analogs have demonstrated GI₅₀ values in the nanomolar range, indicating high potency. tandfonline.comnih.govmdpi.com For instance, a series of (E)-5-chloro-3-(2-methoxyvinyl)-N-substituted-1H-indole-2-carboxamides showed promising activity, with some derivatives being more potent than the reference drug erlotinib. tandfonline.com
The table below presents the mean GI₅₀ values of selected 5-chloro-indole-2-carboxamide analogs against a panel of four human cancer cell lines.
| Compound | Mean GI₅₀ (nM) | Reference |
| 5c | 29-47 | tandfonline.com |
| 5d | 36 | tandfonline.comnih.gov |
| 5f | 29 | tandfonline.com |
| 5g | 31 | tandfonline.comnih.gov |
| 6e | 29-47 | tandfonline.com |
| 6f | 29-47 | tandfonline.com |
| Erlotinib (Reference) | 33 | tandfonline.comnih.gov |
The broad-spectrum antiproliferative activity of these compounds, coupled with their ability to induce apoptosis through multiple pathways, highlights their potential as lead structures for the development of novel anticancer therapeutics. rsc.org It is noteworthy that some of these compounds have shown selectivity, exhibiting cytotoxic effects on cancer cells while having no such effects on normal cell lines. tandfonline.commdpi.com
Computational Chemistry and Molecular Modeling of 5 Chloro N Ethyl 1h Indole 2 Carboxamide Analogs
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of small molecule ligands to the active sites or allosteric pockets of proteins.
The cannabinoid CB1 receptor, a G-protein coupled receptor (GPCR), is a significant target for treating various disorders. The indole-2-carboxamide scaffold is a recognized template for developing allosteric modulators for the CB1 receptor. acs.org Allosteric modulators bind to a site distinct from the orthosteric site (where endogenous ligands bind), offering a mechanism to fine-tune receptor function. nih.govnih.gov
Analogs such as 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide (ORG27569) have been identified as prototypical allosteric modulators of the CB1 receptor. nih.gov Computational simulations have been employed to predict how these molecules interact with the receptor. For instance, studies have suggested that such compounds can covalently label specific residues, like cysteine (Cys382), within the CB1 receptor. nih.gov Further research has led to the identification of potent CB1 allosteric modulators, such as 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, which exhibits a high binding cooperativity. acs.orgresearchgate.net
Computational studies comparing the allosteric sites of CB1 and the related CB2 receptor have utilized the crystal structure of CB1 in complex with a NAM (Negative Allosteric Modulator), ORG27569, to understand the structural basis of allosteric modulation. acs.org These modeling efforts help to identify key structural requirements for allosteric modulation, including the presence of an electron-withdrawing group at the C5-position of the indole (B1671886) ring and the length of the alkyl chain at the C3-position. researchgate.net
| Compound Name | Key Structural Features | Observed Allosteric Effect on CB1 | Reference |
|---|---|---|---|
| ORG27569 | 5-chloro, 3-ethyl, N-(4-(piperidin-1-yl)phenethyl) | Prototypical allosteric modulator; enhances agonist binding. | nih.gov |
| ICAM-b | 5-chloro, 3-pentyl, N-(4-(piperidin-1-yl)phenethyl) | Strong positive cooperativity for enhancing agonist binding. | nih.govnih.gov |
| Compound 12d | 5-chloro, 3-propyl, N-(4-(dimethylamino)phenethyl) | Potent modulator with high binding cooperativity (α = 24.5). | acs.orgresearchgate.net |
| Compound 12f | 5-chloro, 3-hexyl, N-(4-(dimethylamino)phenethyl) | High binding affinity (KB of 89.1 nM). | acs.orgresearchgate.net |
The Epidermal Growth Factor Receptor (EGFR) is a kinase implicated in various cancers, making it a crucial target for inhibitor development. Several series of 5-chloro-indole-2-carboxamide derivatives have been designed and evaluated as EGFR inhibitors. nih.govtandfonline.comnih.gov
Molecular docking studies have been instrumental in understanding how these compounds bind to the ATP-binding site of both wild-type EGFR (EGFRWT) and its mutated forms, such as EGFRT790M. tandfonline.comnih.gov For example, docking studies of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides revealed that potent analogs fit comfortably within the EGFR active site. tandfonline.comnih.gov Key interactions observed include hydrogen bonds between the indole NH group and the backbone of key amino acid residues like Asp831. nih.gov The amidic carbonyl group often forms a hydrogen bond with Met769, a crucial interaction for EGFR inhibition. nih.gov
In another study, docking of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives into the EGFR active site revealed strong fitting and higher binding affinities compared to the reference inhibitor erlotinib (B232). nih.govelsevierpure.com These computational predictions support the experimental findings of potent EGFR inhibitory activity. tandfonline.comnih.gov The docking results help rationalize the structure-activity relationships, showing how different substituents on the indole-2-carboxamide core interact with specific pockets within the kinase domain. nih.gov
| Compound Series | Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (e.g., 5f, 5g) | EGFRWT | -9.88, -9.47 | Asp831, Cys773, Gly772 | tandfonline.comnih.gov |
| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides (e.g., 5f, 5g) | EGFRT790M | -9.43, -9.31 | Asp855 | nih.gov |
| 5-chloro-indole-2-carboxylate (e.g., 3a, 3b) | EGFRT790M | Not specified | High binding affinity observed | mdpi.com |
| 5-chloro-3-hydroxymethyl-indole-2-carboxamides | EGFR | Not specified | Strong fitting with higher binding affinities than erlotinib | nih.govelsevierpure.com |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Receptor Flexibility
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the protein over time. MD simulations have been applied to indole-2-carboxamide analogs to assess the stability of the docked poses and to understand the dynamic nature of the interactions.
For instance, MD simulations of an indole-2-carboxamide inhibitor (compound 5u) bound to the mycobacterial membrane protein MmpL3 revealed its stability within the protein's active site over the simulation period. researchgate.net Similarly, MD has been used to guide the development of indole-based dual inhibitors of EGFR and c-MET, providing insights into the dynamic behavior of the inhibitor within the binding pocket. mdpi.com These simulations can confirm that key interactions observed in docking, such as hydrogen bonds, are maintained over time, thus validating the binding hypothesis.
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A reliable QSAR model can be used to predict the activity of new, unsynthesized compounds. mdpi.com
This approach has been applied to indole-based scaffolds to guide the design of new inhibitors. For example, a QSAR model was developed for a series of indeno[1,2-b]indole derivatives as inhibitors of the protein kinase CK2. mdpi.com This model successfully correlated the structural features of the compounds with their inhibitory activity and was subsequently used to predict the activity of other related chemical series. mdpi.com More recently, QSAR modeling, in conjunction with molecular dynamics simulations, was used to study N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors, demonstrating the predictive power of these combined computational approaches. nih.gov
In Silico Studies for Rational Compound Design and Optimization
The ultimate goal of computational chemistry in drug discovery is the rational design and optimization of new therapeutic agents. In silico studies, encompassing docking, MD simulations, and QSAR, are integral to this process.
Future Research Directions and Therapeutic Potential of 5 Chloro N Ethyl 1h Indole 2 Carboxamide Analogs
Strategic Development for Specific Therapeutic Applications
The inherent versatility of the 5-chloro-indole-2-carboxamide core has prompted its strategic development for a range of diseases, each requiring specific structural modifications to optimize interaction with distinct biological targets.
Anticancer Agents: A primary focus of research has been the development of indole-2-carboxamide derivatives as anticancer agents. nih.gov The strategy often involves designing compounds that function as kinase inhibitors, targeting key proteins in cancer signaling pathways such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). acs.orgacs.orgmdpi.com For instance, research has shown that the N-phenethyl carboxamide architecture is important for antiproliferative action. nih.gov Modifications to the indole (B1671886) ring, such as the position and number of halogen atoms, are systematically investigated to enhance potency against specific cancer cell lines like breast cancer (MCF-7). acs.org
Antitubercular Agents: Analogs of indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis (M. tb). rsc.orgnih.gov Strategic development in this area has identified the mycobacterial membrane protein MmpL3 as a key target. rsc.org Research efforts focus on modifying the indole ring with chloro or fluoro groups at the 4- and 6-positions and attaching alkyl groups to N-substituents like a cyclohexyl ring to improve metabolic stability and potency against drug-sensitive M. tb strains. rsc.orgnih.gov
Neurological and CNS Disorders: The 5-chloro-N-ethyl-1H-indole-2-carboxamide scaffold is a foundational template for creating allosteric modulators of the cannabinoid CB1 receptor, a crucial target in the central nervous system. nih.govnih.govnih.gov The prototypical modulator, ORG27569 (5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide), has spurred the development of analogs with fine-tuned properties to modulate CB1 activity without the side effects associated with direct agonists or antagonists. nih.govnih.govnih.gov This strategic approach offers potential therapies for CNS disorders and obesity. acs.org
Antiplasmodial and Anti-inflammatory Agents: The scaffold is also being explored for other therapeutic uses. Mode-of-action studies have revealed that certain derivatives interfere with the digestive vacuole of the Plasmodium falciparum parasite, highlighting their potential as antimalarials. nih.gov Additionally, a series of indole-2-carboxamide derivatives have been shown to effectively inhibit the expression of inflammatory mediators, suggesting their potential application in treating systemic inflammatory conditions like sepsis. acs.org
Exploration of Novel Indole-2-carboxamide Derivatives with Optimized N-Ethyl Functionality
The substituent attached to the carboxamide nitrogen (the N-substituent) is a critical determinant of the biological activity of indole-2-carboxamide derivatives. While the specific "N-ethyl" group of the titular compound is a part of this exploration, research has broadly investigated the impact of the entire N-substituent moiety, providing insights for future optimization.
Structure-activity relationship (SAR) studies on CB1 allosteric modulators have revealed that the linker between the amide and a terminal phenyl ring is crucial. acs.orgnih.gov Specifically, an ethylene (B1197577) linker, as found in N-phenethyl derivatives, is required for allosteric effects; shortening or elongating this linker leads to a loss of activity. acs.orgnih.gov This underscores the importance of the ethyl component of the N-substituent. Future research could systematically explore variations based on this N-ethyl foundation, for example, by replacing the terminal phenyl group of an N-phenethyl moiety with other cyclic or acyclic groups to optimize properties like solubility and target affinity.
In the context of antiproliferative agents, the N-phenethyl carboxamide structure has been highlighted as important for activity. nih.gov This suggests that a two-carbon chain off the amide nitrogen is beneficial. For anti-TB agents, research has focused on bulky N-substituents like N-(1-adamantyl)ethyl and N-cyclohexyl, indicating that the N-alkyl portion plays a significant role in target engagement. rsc.orgnih.gov The development of HIV-1 inhibitors has also involved exploring various nitrogen-containing substituents at the indole-2-carboxamide position to enhance potency. nih.gov
Future exploration should focus on creating a library of compounds where the N-ethyl group is maintained as a core linker, but the terminal functionality is varied. This would involve synthesizing N-ethyl derivatives with small alkyl, polar, or heterocyclic groups at the terminus to probe the chemical space around this key functionality and develop derivatives with improved therapeutic profiles.
Investigation of Multi-Targeting Approaches with the Indole-2-carboxamide Scaffold
Recognizing that complex diseases like cancer often involve multiple pathological pathways, a significant research direction is the design of single molecules that can inhibit several targets simultaneously. acs.orgnih.gov This "polypharmacology" approach can offer improved efficacy and a better response to drug resistance compared to single-target agents. acs.orgnih.gov The indole-2-carboxamide scaffold has proven to be an excellent template for developing such multi-target drugs. mdpi.comresearchgate.net
Researchers have successfully developed dual inhibitors targeting key cancer-related kinases. Several studies report the design and synthesis of 5-substituted-indole-2-carboxamides that act as dual inhibitors of EGFR and CDK2. acs.orgmdpi.comnih.gov These compounds have demonstrated potent antiproliferative activity against various cancer cell lines. acs.orgmdpi.com Other work has focused on creating dual inhibitors of EGFR and VEGFR-2 or BRAFV600E, another critical protein in cancer signaling. mdpi.comresearchgate.net The strategy involves incorporating pharmacophoric features necessary for binding to the active sites of multiple kinases within a single indole-2-carboxamide molecule. researchgate.net
| Compound | Targets | Activity (IC50 or GI50) | Therapeutic Area |
|---|---|---|---|
| Compound 5e (from Youssif et al., 2022) | EGFR / CDK2 | EGFR: 93 nM / CDK2: 13 nM | Anticancer |
| Compound 5h (from Youssif et al., 2022) | EGFR / CDK2 | EGFR: Not specified / CDK2: 11 nM | Anticancer |
| Compound Va (from Youssif et al., 2023) | EGFR / BRAFV600E / VEGFR-2 | GI50: 26 nM / EGFR: 71 nM / BRAFV600E: 77 nM / VEGFR-2: 2.15 nM | Anticancer |
| Compound 5j (from Abdelrahman et al., 2023) | EGFR / CDK2 | GI50: 37 nM / EGFR: 85 nM / CDK2: 25 nM | Anticancer |
Future multi-targeting strategies could expand to include targets outside of the kinase family or combine kinase inhibition with other mechanisms, such as the disruption of protein-protein interactions or the induction of apoptosis, to create agents with novel and more robust anticancer activity.
Addressing Remaining Research Gaps in Mechanistic Understanding and Structure-Activity Relationships
Despite significant progress, several gaps remain in the understanding of how 5-chloro-indole-2-carboxamide analogs function at a molecular level and how their structure relates to their activity. Addressing these gaps is crucial for the rational design of next-generation therapeutic agents.
Structure-Activity Relationship (SAR) Gaps: While SAR for this class is emerging, a complete picture is still needed. For CB1 allosteric modulators, it is known that an electron-withdrawing group at the C5 position (like chloro) and short alkyl groups at the C3 position enhance potency. nih.govacs.org However, for kinase inhibitors, the precise structural features that govern selectivity between different kinases are not fully elucidated. A significant challenge in the anti-TB field is the positive correlation between lipophilicity and potency, which often leads to poor aqueous solubility. nih.gov Future research must focus on decoupling these properties to design potent and drug-like anti-TB agents.
| Structural Position | Modification | Impact on Activity | Target/Application |
|---|---|---|---|
| Indole C3-Position | Short alkyl groups (e.g., ethyl, propyl) | Enhances potency and modulation. nih.govnih.gov | CB1 Allosteric Modulation |
| Indole C5-Position | Electron-withdrawing group (e.g., Chloro, Fluoro) | Critical for high binding affinity and potency. nih.govacs.orgnih.gov | CB1 Modulation, Anticancer |
| N-Carboxamide Substituent | N-phenethyl linker | Essential for antiproliferative action. nih.gov | Anticancer |
| Ethylene linker between amide and phenyl ring | Critical for allosteric effects; length variation abolishes activity. acs.orgnih.gov | CB1 Allosteric Modulation |
Mechanistic Gaps: The precise molecular mechanisms of action for some observed biological effects remain unclear. For example, while several potent compounds are known to induce apoptosis in cancer cells, the full cascade of downstream signaling events requires further investigation. acs.orgacs.org In the context of pediatric brain tumors, transcriptional analysis has suggested that the antitumor effect of an indoleamide compound may be due to the inhibition of CA9 and/or SYK, but this needs to be confirmed at the protein level. rsc.org For antiplasmodial candidates, a key research gap is developing strategies to overcome resistance mediated by efflux pumps like the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT). nih.gov Furthermore, understanding how CB1 allosteric modulators achieve biased signaling—activating some downstream pathways (like ERK1/2 phosphorylation) while antagonizing others (like G-protein coupling)—is a frontier of research that could lead to highly specific CNS therapies. nih.gov
Q & A
Q. What are the typical synthetic routes for 5-chloro-N-ethyl-1H-indole-2-carboxamide?
The compound is synthesized via a two-step process:
- Step 1: Hydrolysis of ethyl ester precursors Ethyl 5-chloro-3-alkyl-1H-indole-2-carboxylate derivatives undergo hydrolysis using 3 N NaOH in ethanol under reflux (2 h), followed by acidification to yield 5-chloro-1H-indole-2-carboxylic acids .
- Step 2: Amide coupling The carboxylic acid is reacted with amines (e.g., ethylamine derivatives) using coupling agents. For example, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-ethyl-1H-indole-2-carboxamide was synthesized via coupling 5-chloro-3-ethylindole-2-carboxylic acid with 4-(2-aminoethyl)-N,N-dimethylaniline, purified via Combiflash chromatography (0–25% ethyl acetate in hexane) .
Table 1: Representative Synthetic Conditions
| Precursor | Amine | Solvent | Purification Method | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 5-Chloro-3-ethylindole-2-COOH | 4-(2-aminoethyl)-N,N-dimethylaniline | Ethanol | Combiflash | ~50 | 150–152 |
| 5-Chloro-3-hexylindole-2-COOH | 2-(4-azidophenyl)ethanamine | Chloroform-d | Combiflash | 50 | 144–146 |
Q. How is the compound characterized post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR (e.g., δ 7.54 ppm for indole protons in CDCl) confirm substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] = 424.1904 for CHClNO) .
- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 65.16%, H: 6.18%, N: 16.52%) .
- Melting Point : Used to assess purity (e.g., 144–146°C for azide-functionalized derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency compared to ethanol .
- Temperature Control : Reflux conditions (e.g., 80°C) for hydrolysis minimize side reactions .
- Catalyst Use : Activating agents like HATU or EDCI improve amide bond formation .
- Purification : Gradient elution in Combiflash (e.g., 0–30% ethyl acetate in hexane) resolves closely related impurities .
Example : Replacing ethanol with DMF in the coupling step increased the yield of 5-chloro-N-(4-(dimethylamino)phenethyl)-3-(hydroxymethyl)-1H-indole-2-carboxamide from 30% to 45% .
Q. What strategies resolve conflicting spectral data (e.g., NMR discrepancies)?
- Exchangeable Protons : Broad signals (e.g., δ 11.71 ppm in DMSO-d) indicate NH or OH groups; deuterium exchange confirms assignment .
- Solvent Effects : Chloroform-d vs. DMSO-d shifts proton signals (e.g., indole NH at δ 9.13 ppm in CDCl vs. δ 11.71 ppm in DMSO-d) .
- Dynamic Processes : Conformational flexibility in alkyl chains (e.g., hexyl substituents) causes splitting in H NMR; variable-temperature NMR clarifies dynamics .
Q. How do structural modifications (e.g., alkyl chain length, substituent position) impact biological activity?
- Alkyl Chain Length : 3-Pentyl derivatives showed higher allosteric modulation potency (EC = 0.8 µM) than 3-ethyl analogs (EC = 2.3 µM) due to enhanced lipophilicity .
- Substituent Position : 5-Chloro groups improve metabolic stability compared to 6-chloro isomers by reducing cytochrome P450 interactions .
Table 2: SAR Trends in Indole-2-carboxamides
| Substituent (R) | Biological Activity (EC, µM) | LogP |
|---|---|---|
| 3-Pentyl | 0.8 | 4.2 |
| 3-Ethyl | 2.3 | 3.1 |
| 3-Hydroxymethyl | 1.5 | 2.8 |
Q. How can contradictory data in solubility assays be addressed?
- Buffer pH Adjustment : Solubility of zwitterionic derivatives (e.g., hydroxymethyl analogs) is pH-dependent; use buffers at physiological pH (7.4) for consistency .
- Aggregation Detection : Dynamic light scattering (DLS) identifies nanoaggregates in DMSO stock solutions, which skew solubility measurements .
Methodological Notes
- References : Citations follow evidence IDs (e.g., ), ensuring traceability to primary synthesis and characterization protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
